molecular formula C15H9NO4 B11849756 3-nitro-2-phenyl-4H-chromen-4-one CAS No. 10524-88-6

3-nitro-2-phenyl-4H-chromen-4-one

Cat. No.: B11849756
CAS No.: 10524-88-6
M. Wt: 267.24 g/mol
InChI Key: GUNMIGXOVQWXEQ-UHFFFAOYSA-N
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Description

3-nitro-2-phenyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family It is characterized by a chromen-4-one core structure with a nitro group at the third position and a phenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-2-phenyl-4H-chromen-4-one typically involves a multi-step process. One common method includes the condensation of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form 2-phenyl-4H-chromen-4-one. This intermediate is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the third position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

3-nitro-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent for diseases such as Alzheimer’s and cancer.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-nitro-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound’s anti-inflammatory effects are linked to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

3-nitro-2-phenyl-4H-chromen-4-one can be compared with other chromenone derivatives such as:

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activities compared to its analogs.

Properties

IUPAC Name

3-nitro-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-14-11-8-4-5-9-12(11)20-15(13(14)16(18)19)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNMIGXOVQWXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440448
Record name 4H-1-Benzopyran-4-one, 3-nitro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10524-88-6
Record name 4H-1-Benzopyran-4-one, 3-nitro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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